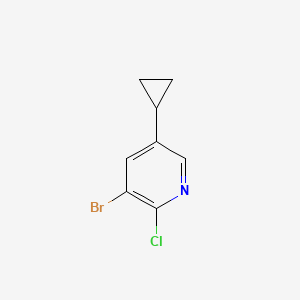
3-Bromo-2-chloro-5-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-cyclopropylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-cyclopropylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-cyclopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
3-Bromo-2-chloro-5-cyclopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its halogenated structure may enhance the biological activity and selectivity of these molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. It may serve as a lead compound for the design of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, enhancing its efficacy in targeting specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-5-cyclopropylpyridine
- 3-Bromo-2-cyclopropylpyridine
- 3-Chloro-2-cyclopropylpyridine
- 3-Bromo-5-cyclopropylpyridine
Uniqueness
3-Bromo-2-chloro-5-cyclopropylpyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The combination of bromine, chlorine, and a cyclopropyl group imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1638771-41-1 |
|---|---|
Molecular Formula |
C8H7BrClN |
Molecular Weight |
232.50 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2 |
InChI Key |
OXAIRJFBJOLFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
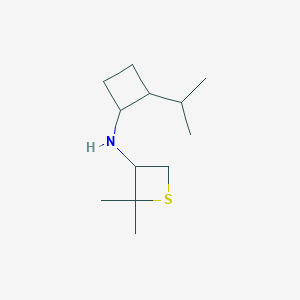
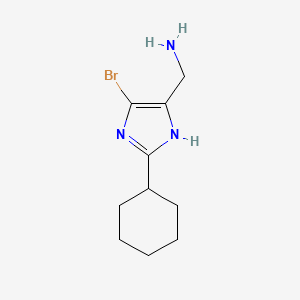
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
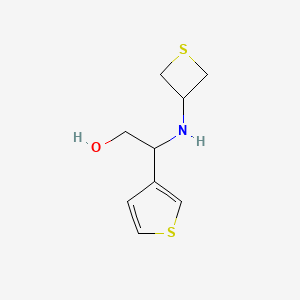
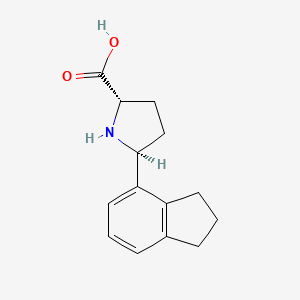

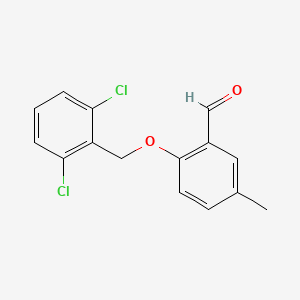
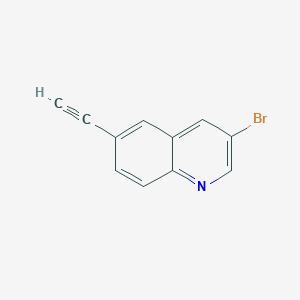
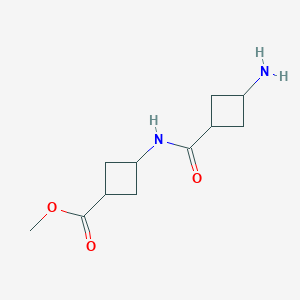

![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
